molecular formula C6H11ClN2O2 B8071543 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride

1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride

Cat. No.: B8071543
M. Wt: 178.62 g/mol
InChI Key: WBOALDSUMSMSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its imidazole ring structure, which is substituted with a carboxymethyl group at the 1-position and a methyl group at the 3-position, and a chloride ion as the counterion.

Synthetic Routes and Reaction Conditions:

  • Imidazole Derivatization: The compound can be synthesized by reacting imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

  • Substitution Reactions: Another method involves the substitution of imidazole with carboxymethyl groups using reagents like chloroacetic acid and methyl iodide under controlled conditions.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: Substitution reactions are common, where the chloride ion can be replaced with other anions using suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various halides, sulfates, and nitrates.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Other ionic liquids and salts.

Scientific Research Applications

  • Chemistry: The compound is used as a catalyst in organic synthesis, particularly in multicomponent reactions such as the Biginelli reaction. It is valued for its ability to promote reactions under mild conditions and its recyclability.

  • Biology: It has been studied for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi.

  • Medicine: The compound is explored for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of ionic liquids, which are employed in various industrial processes due to their unique properties such as low volatility and high thermal stability.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential biological processes.

Molecular Targets and Pathways:

  • Catalysis: Stabilization of transition states and intermediates.

  • Antimicrobial: Disruption of cell membranes and inhibition of metabolic pathways.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, bromide

  • 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, iodide

  • 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, sulfate

Uniqueness: 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride is unique in its ability to act as a recyclable catalyst and its broad-spectrum antimicrobial activity, making it a valuable compound in both industrial and biomedical fields.

Properties

IUPAC Name

2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOALDSUMSMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C[NH+](C=C1)CC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823390
Record name 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700370-07-6
Record name 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.